molecular formula C22H25N3O4 B2954423 N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-[2-(2-methoxyphenyl)ethyl]oxamide CAS No. 898439-56-0

N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-[2-(2-methoxyphenyl)ethyl]oxamide

Cat. No. B2954423
CAS RN: 898439-56-0
M. Wt: 395.459
InChI Key: ISVLSPJIRKJMJH-UHFFFAOYSA-N
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Description

N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-[2-(2-methoxyphenyl)ethyl]oxamide, also known as QMEOX, is a synthetic compound that has been studied for its potential use in scientific research. QMEOX is a quinoline derivative that has shown promise in various biochemical and physiological studies due to its unique properties.

Scientific Research Applications

Theoretical Study on Corrosion Inhibition

A theoretical study on quinoxalines, which share structural similarities with quinolines, demonstrated their efficacy as corrosion inhibitors for copper in nitric acid media. Quantum chemical calculations were employed to establish the relationship between molecular structure and inhibition efficiency, suggesting potential applications for similar quinoline derivatives in corrosion prevention (Zarrouk et al., 2014).

Anion Coordination and Self-Assembly

Research on amide derivatives of quinoline highlighted their unique spatial orientations affecting anion coordination. Such compounds can exhibit tweezer-like geometry, forming channel-like structures through weak interactions. This structural peculiarity could be leveraged in designing new materials or sensors (Kalita & Baruah, 2010).

Structural Studies on Co-crystals

A structural study on co-crystals and salts of quinoline derivatives with an amide bond provided insights into their potential for creating diverse molecular architectures. Such compounds can form co-crystals with aromatic diols, exhibiting unique properties that could be useful in materials science (Karmakar et al., 2009).

Novel Chemosensors for Metal Ions

Quinoline derivatives have been explored as chemosensors for metal ions, such as Zn2+. These sensors show remarkable fluorescence enhancement in the presence of specific ions, indicating their application in monitoring metal concentrations in biological and environmental samples (Park et al., 2015).

Antimicrobial Activity

Research into succinimido(2-aryl-4-oxo-3-{((quinolin-8-yloxy)acetyl)amino}-1,3-thiazolidin-5-yl)acetates showcased the antimicrobial potential of quinoline derivatives. These compounds exhibited significant inhibition of bacterial and fungal growth, suggesting their application in developing new antimicrobial agents (Ahmed et al., 2006).

properties

IUPAC Name

N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-[2-(2-methoxyphenyl)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4/c1-15(26)25-13-5-7-16-9-10-18(14-19(16)25)24-22(28)21(27)23-12-11-17-6-3-4-8-20(17)29-2/h3-4,6,8-10,14H,5,7,11-13H2,1-2H3,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISVLSPJIRKJMJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NCCC3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(2-methoxyphenethyl)oxalamide

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